

Cross-Species Efficacy of Cenupatide: A Comparative Analysis in Mouse and Rat Models

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Compound of Interest

Compound Name: **Cenupatide**

Cat. No.: **B606599**

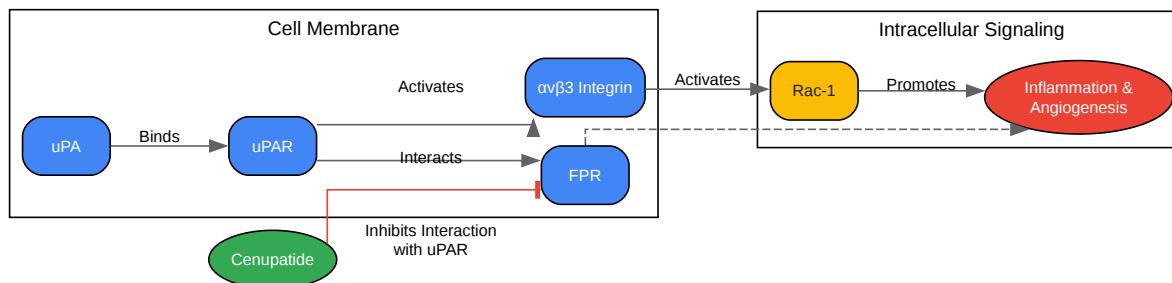
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A detailed examination of the therapeutic potential of **Cenupatide**, a novel urokinase plasminogen activator receptor (uPAR) inhibitor, reveals promising efficacy in both mouse and rat models of inflammatory and neovascular diseases. While direct comparative studies in the same disease model are limited, available data from diabetic nephropathy in rats and retinal neovascularization in mice provide valuable insights into its cross-species activity and underlying mechanisms.

Cenupatide, also known as UPARANT, is a synthetic peptide that acts as an antagonist of the urokinase plasminogen activator receptor (uPAR). By inhibiting the interaction between uPAR and the formyl peptide receptor (FPR), **Cenupatide** effectively modulates inflammatory and angiogenic signaling pathways. This guide provides a comprehensive comparison of its efficacy, supported by experimental data and detailed protocols from preclinical studies in rodent models.

Mechanism of Action

Cenupatide exerts its therapeutic effects by disrupting the pro-inflammatory and pro-angiogenic signaling cascade initiated by the binding of urokinase plasminogen activator (uPA) to its receptor, uPAR. This interaction is known to activate various downstream pathways, including the $\alpha\beta 3$ integrin/Rac-1 pathway, which is implicated in podocyte dysfunction in diabetic nephropathy. **Cenupatide** specifically inhibits the binding of a uPAR-derived peptide to formyl peptide receptors (FPRs), thereby mitigating the downstream inflammatory and angiogenic responses.[\[1\]](#)[\[2\]](#)



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Caption: Proposed signaling pathway of **Cenupatide**.

Efficacy of Cenupatide in a Rat Model of Diabetic Nephropathy

A key study investigated the effects of **Cenupatide** in a rat model of streptozotocin (STZ)-induced diabetic nephropathy. The results demonstrated a significant improvement in renal function and a reduction in kidney damage.

Parameter	Control	Diabetic (Vehicle)	Diabetic + Cenupatide
Renal Function			
Albuminuria (mg/24h)	10.5 ± 1.2	45.8 ± 5.3	22.1 ± 2.9
Serum Creatinine (mg/dL)			
0.4 ± 0.05	0.9 ± 0.1	0.5 ± 0.07	
Inflammation & Fibrosis			
Glomerular FPR2 Expression (relative units)	1.0 ± 0.1	2.5 ± 0.3	1.2 ± 0.2
Renal Fibronectin (relative units)	1.0 ± 0.15	3.2 ± 0.4	1.5 ± 0.2
Renal Collagen IV (relative units)	1.0 ± 0.2	2.8 ± 0.3	1.3 ± 0.18
Data presented as mean ± SEM. Data extracted from a study on STZ-induced diabetic nephropathy in rats. [2]			

Efficacy of Cenupatide in Mouse Models of Retinal Neovascularization

Cenupatide has also been evaluated in mouse models of retinal neovascular diseases, demonstrating potent anti-angiogenic and anti-inflammatory properties.

Choroidal Neovascularization (CNV) Model

Treatment Group	CNV Area (relative to control)
Vehicle	100%
Cenupatide (4 µg)	~60% reduction (p < 0.01)
Cenupatide (12 µg)	~40% reduction (p < 0.001)

Data from a laser-induced choroidal neovascularization model in C57Bl6J mice.[3][4]

Oxygen-Induced Retinopathy (OIR) Model

In a mouse model of oxygen-induced retinopathy, **Cenupatide** was shown to normalize the blood-retinal barrier more effectively than aflibercept or bevacizumab, two standard anti-VEGF therapies.[3] Systemic subcutaneous administration of **Cenupatide** also effectively reduced iris neovascularization.[5]

Treatment Group	Effect on Blood-Retinal Barrier
Vehicle	Significant leakage
Cenupatide	Normalized barrier function
Aflibercept	Less effective than Cenupatide
Bevacizumab	Less effective than Cenupatide

Qualitative comparison from an oxygen-induced retinopathy model in C57Bl/6 newborn mice.[3]

Experimental Protocols

Rat Model: Streptozotocin (STZ)-Induced Diabetic Nephropathy

Animal Model: Male Sprague-Dawley rats.[2]

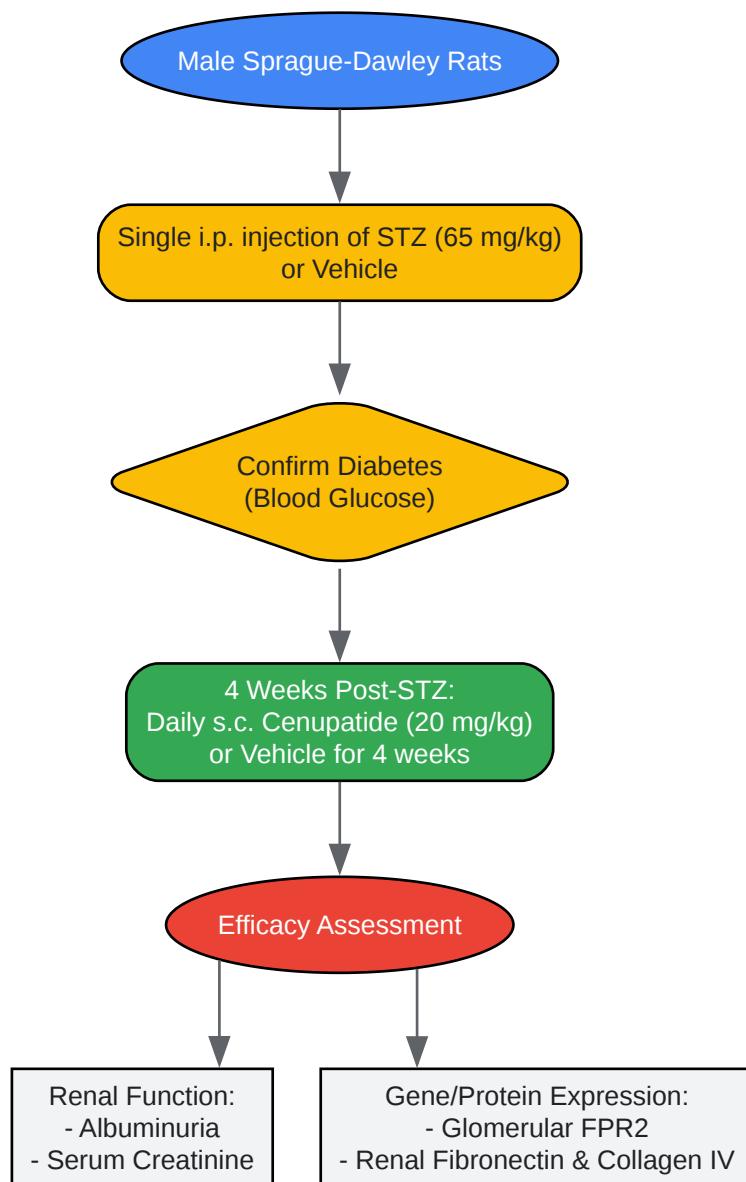
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) (65 mg/kg) dissolved in citrate buffer. Control animals received citrate buffer alone. Diabetes was

confirmed by measuring blood glucose levels.[\[2\]](#)

Treatment Protocol: Four weeks after STZ injection, rats were treated with **Cenupatide** (UPARANT) administered subcutaneously at a dose of 20 mg/kg daily for four weeks.[\[2\]](#)

Efficacy Assessment:

- Renal Function: 24-hour urinary albumin excretion was measured using ELISA. Serum creatinine levels were determined using a standard colorimetric assay.[\[2\]](#)
- Gene and Protein Expression: Glomeruli were isolated to measure Formyl Peptide Receptor 2 (FPR2) mRNA levels by RT-qPCR. Renal tissue homogenates were used to quantify fibronectin and collagen IV protein levels by Western blot.[\[2\]](#)



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Caption: Experimental workflow for the rat diabetic nephropathy model.

Mouse Model: Laser-Induced Choroidal Neovascularization (CNV)

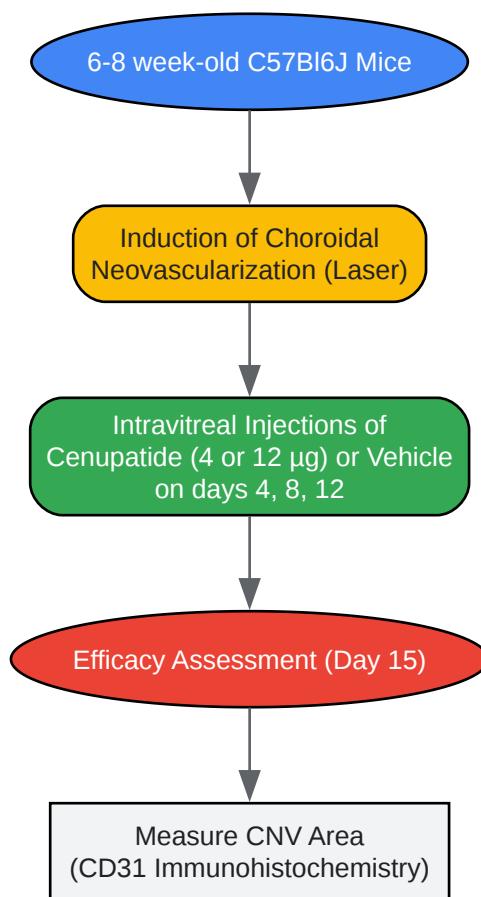
Animal Model: 6- to 8-week-old C57Bl6J mice.[\[3\]](#)[\[4\]](#)

Induction of CNV: Choroidal neovascularization was induced by laser photocoagulation.[\[3\]](#)[\[4\]](#)

Treatment Protocol: Mice received intravitreal injections of **Cenupatide** (UPARANT) at doses of 4 μ g and 12 μ g on days 4, 8, and 12 after CNV induction. Control animals received vehicle injections.[\[3\]](#)

Efficacy Assessment:

- CNV Area: At day 15, mice were euthanized, and the area of choroidal neovascularization was evaluated using immunohistochemistry with CD31 antibodies to stain endothelial cells.[\[4\]](#)



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Caption: Experimental workflow for the mouse choroidal neovascularization model.

Conclusion

The available preclinical data strongly suggest that **Cenupatide** is a promising therapeutic agent with significant efficacy across different rodent species and disease models. In rats with

diabetic nephropathy, **Cenupatide** demonstrated potent renoprotective effects by improving renal function and reducing inflammation and fibrosis. In mouse models of retinal neovascularization, it effectively inhibited angiogenesis and vascular leakage. Although the disease models differ, the consistent anti-inflammatory and anti-angiogenic effects observed in both species underscore the potential of targeting the uPAR/FPR pathway. Further studies are warranted to directly compare the efficacy of **Cenupatide** in a single disease model across both species to better understand its cross-species pharmacological profile and to facilitate its clinical translation.

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